

In-Depth Technical Guide to 10-Hydroxygeraniol: Physical and Chemical Properties

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Compound of Interest

Compound Name: 10-Hydroxygeraniol

CAS No.: 26488-98-2

Cat. No.: B12755756

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxygeraniol, also known as 8-hydroxygeraniol, is a naturally occurring acyclic monoterpene diol. It serves as a crucial intermediate in the biosynthesis of various iridoids and terpenoid indole alkaloids (TIAs), a class of compounds with significant pharmacological activities.^[1] Its chemical structure, featuring two hydroxyl groups and two carbon-carbon double bonds, imparts a unique reactivity profile, making it a molecule of interest for synthetic chemists and drug discovery scientists. This technical guide provides a comprehensive overview of the physical and chemical properties of **10-hydroxygeraniol**, detailed experimental protocols, and an exploration of its role in significant biosynthetic pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **10-Hydroxygeraniol** is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to limited available data.

Property	Value	Source
CAS Number	26488-97-1	[2]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[2][3]
Molecular Weight	170.25 g/mol	[2][3]
Appearance	Colorless to Pale Yellow Oil	[4]
Boiling Point	No Data Available (Predicted values vary)	[4]
Melting Point	No Data Available	[4]
Density	No Data Available (Predicted values vary)	
Solubility	Slightly soluble in Chloroform and DMSO; Sparingly soluble in Dichloromethane	[4]
XLogP3	1.6	[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **10-Hydroxygeraniol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **10-Hydroxygeraniol** is expected to show characteristic signals for the protons of the two hydroxymethyl groups, the vinyl protons, the methylene protons, and the methyl groups. The chemical shifts and coupling constants will be indicative of the molecule's E/Z geometry.
- ¹³C NMR:** The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups will be in the downfield region, while the methyl carbons will appear in the upfield region.

Detailed, experimentally obtained and interpreted NMR spectra are not readily available in the public domain. Researchers are advised to acquire their own spectral data for confirmation.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **10-Hydroxygeraniol** is expected to show a molecular ion peak (M^+) at m/z 170. The fragmentation pattern will likely involve the loss of water ($M-18$), hydroxymethyl radicals ($M-31$), and other characteristic cleavages of the carbon chain, providing valuable structural information.

Experimental Protocols

Synthesis of 10-Hydroxygeraniol from Geranyl Acetate

A common and efficient method for the synthesis of **10-hydroxygeraniol** involves the oxidation of geranyl acetate followed by deacetylation.^[5]

Materials:

- Geranyl acetate
- Selenium dioxide (SeO_2)
- tert-Butyl hydroperoxide (t-BuOOH)
- Dichloromethane (CH_2Cl_2)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography

Procedure:

- **Oxidation of Geranyl Acetate:** To a solution of geranyl acetate in dichloromethane at room temperature, add selenium dioxide and tert-butyl hydroperoxide. The reaction is stirred until the starting material is consumed (monitored by TLC).
- **Work-up and Purification:** The reaction mixture is then quenched, and the organic layer is separated, dried, and concentrated. The crude product, 8-acetoxygeraniol, is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
- **Deacetylation:** The purified 8-acetoxygeraniol is dissolved in methanol, and potassium carbonate is added. The mixture is stirred at room temperature until the deacetylation is complete (monitored by TLC).
- **Final Purification:** The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the resulting **10-hydroxygeraniol** is purified by flash column chromatography.

Caption: Workflow for the synthesis of **10-Hydroxygeraniol**.

Chemical Reactivity and Stability

10-Hydroxygeraniol's chemical reactivity is dictated by its functional groups: two primary allylic alcohols and two double bonds.

- **Oxidation:** The primary alcohol groups can be selectively oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. Enzymatic oxidation is a key step in its biological role.
- **Esterification:** The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form esters.
- **Reactions of the Double Bonds:** The carbon-carbon double bonds can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation.

As an allylic diol, **10-hydroxygeraniol** may be susceptible to degradation under acidic conditions or in the presence of strong oxidizing agents. The stability of allylic radicals can influence the products of radical-mediated reactions.^{[6][7][8][9]}

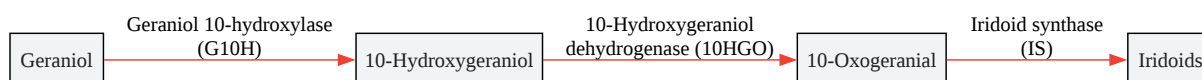
Biological Significance and Signaling Pathways

10-Hydroxygeraniol is a key intermediate in the biosynthesis of iridoids, which are precursors to a wide range of TIAs. The biosynthetic pathway involves a series of enzymatic transformations.

Iridoid Biosynthetic Pathway:

- Hydroxylation: Geraniol is hydroxylated at the C10 position by the enzyme geraniol 10-hydroxylase (G10H) to yield **10-hydroxygeraniol**.
- Oxidation: **10-Hydroxygeraniol** is then oxidized by **10-hydroxygeraniol** dehydrogenase (10HGO) to 10-oxogeraniol.
- Cyclization: Iridoid synthase (IS) catalyzes the reductive cyclization of 10-oxogeraniol to form the iridoid scaffold.

This pathway is a critical starting point for the production of medicinally important alkaloids such as vincristine and vinblastine in plants like *Catharanthus roseus*.



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Caption: Biosynthetic pathway from Geraniol to Iridoids.

Conclusion

10-Hydroxygeraniol is a pivotal molecule in natural product biosynthesis with potential for further synthetic derivatization. While its fundamental chemical identity is well-established, a comprehensive understanding of its physical properties and detailed spectroscopic characterization requires further experimental investigation. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers working with this important monoterpenoid.

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